molecular formula C13H19F3N2O3 B15306052 Tert-butyl 5-(trifluoroacetyl)-2,5-diazaspiro[3.4]octane-2-carboxylate

Tert-butyl 5-(trifluoroacetyl)-2,5-diazaspiro[3.4]octane-2-carboxylate

Cat. No.: B15306052
M. Wt: 308.30 g/mol
InChI Key: SHVSZKREGQMBRP-UHFFFAOYSA-N
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Description

Tert-butyl 5-(trifluoroacetyl)-2,5-diazaspiro[3.4]octane-2-carboxylate is a spirocyclic compound that has garnered interest in the field of medicinal chemistry. This compound is characterized by its unique spirocyclic structure, which provides a new area of chemical space with straightforward functional handles for further diversification .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 5-(trifluoroacetyl)-2,5-diazaspiro[3.4]octane-2-carboxylate typically involves the formation of the spirocyclic core followed by functionalization. One common method involves the reaction of a suitable diazaspiro precursor with trifluoroacetic anhydride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow chemistry might also be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-(trifluoroacetyl)-2,5-diazaspiro[3.4]octane-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions would result in the replacement of the trifluoroacetyl group with the nucleophile .

Scientific Research Applications

Tert-butyl 5-(trifluoroacetyl)-2,5-diazaspiro[3.4]octane-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which tert-butyl 5-(trifluoroacetyl)-2,5-diazaspiro[3.4]octane-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The trifluoroacetyl group can act as an electrophile, facilitating interactions with nucleophilic sites on proteins or enzymes. This interaction can modulate the activity of the target molecule, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 5-(trifluoroacetyl)-2,5-diazaspiro[3.4]octane-2-carboxylate is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical properties such as increased electrophilicity and stability. This makes it particularly useful in applications where these properties are advantageous, such as in the design of enzyme inhibitors or reactive intermediates .

Properties

Molecular Formula

C13H19F3N2O3

Molecular Weight

308.30 g/mol

IUPAC Name

tert-butyl 5-(2,2,2-trifluoroacetyl)-2,5-diazaspiro[3.4]octane-2-carboxylate

InChI

InChI=1S/C13H19F3N2O3/c1-11(2,3)21-10(20)17-7-12(8-17)5-4-6-18(12)9(19)13(14,15)16/h4-8H2,1-3H3

InChI Key

SHVSZKREGQMBRP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCCN2C(=O)C(F)(F)F

Origin of Product

United States

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